molecular formula C9H9NO4S B8559381 4-(Methylsulfonyl)-2-nitro-1-vinylbenzene

4-(Methylsulfonyl)-2-nitro-1-vinylbenzene

Cat. No. B8559381
M. Wt: 227.24 g/mol
InChI Key: CUXYQERTCGCTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08273769B2

Procedure details

A solution of 4-(methylsulfonyl)-2-nitro-1-vinylbenzene (Intermediate 121; 3.60 g; 15.8 mmol) in AcOH (100 mL) was treated with a solution of iron (15.9 g; 285 mmol) in AcOH (20 ml) and the reaction mixture was stirred at 60° C. for 1 h. EtOAc was added and the solution was filtered, the solvents removed under reduced pressure. The residue was taken up in EtOAc, washed with a sat. NaHCO3 solution in water, then with brine. The organic layer was dried, filtered and concentrated to give the title compound.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15.9 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH2:12])=[C:7]([N+:13]([O-])=O)[CH:6]=1)(=[O:4])=[O:3].CCOC(C)=O>CC(O)=O.[Fe]>[CH2:11]([C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:6][C:7]=1[NH2:13])[CH3:12]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
15.9 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
WASH
Type
WASH
Details
washed with a sat. NaHCO3 solution in water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=C(N)C=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.